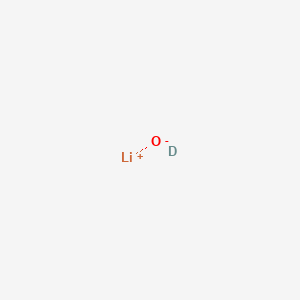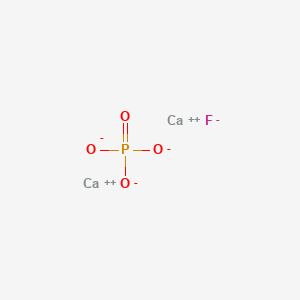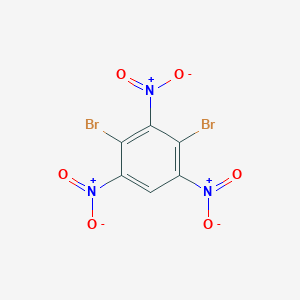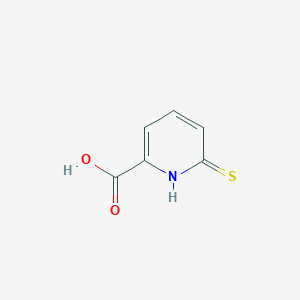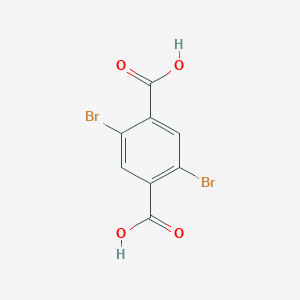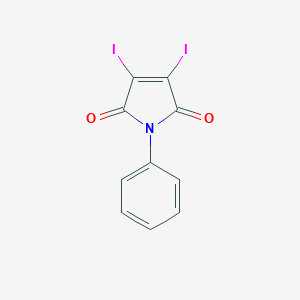
3,4-Diiodo-1-phenyl-1H-pyrrole-2,5-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,4-Diiodo-1-phenyl-1H-pyrrole-2,5-dione (DIPP) is a synthetic compound that has gained significant attention in scientific research due to its unique properties. It is a halogenated pyrrole derivative that has been shown to have potential applications in various fields, including medicinal chemistry, materials science, and organic synthesis. In
Mecanismo De Acción
The mechanism of action of 3,4-Diiodo-1-phenyl-1H-pyrrole-2,5-dione is not fully understood. However, it has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the production of prostaglandins, which are involved in inflammation and pain. 3,4-Diiodo-1-phenyl-1H-pyrrole-2,5-dione has also been shown to have antioxidant properties and may protect against oxidative stress.
Efectos Bioquímicos Y Fisiológicos
3,4-Diiodo-1-phenyl-1H-pyrrole-2,5-dione has been shown to have anti-inflammatory and anti-tumor effects in vitro and in vivo. It has also been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative disorders. Additionally, 3,4-Diiodo-1-phenyl-1H-pyrrole-2,5-dione has been shown to have antioxidant properties and may protect against oxidative stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 3,4-Diiodo-1-phenyl-1H-pyrrole-2,5-dione in lab experiments is its relatively simple synthesis method. It can be easily synthesized using standard laboratory equipment. Additionally, 3,4-Diiodo-1-phenyl-1H-pyrrole-2,5-dione has unique properties that make it a useful starting material for the synthesis of complex organic molecules.
One limitation of using 3,4-Diiodo-1-phenyl-1H-pyrrole-2,5-dione in lab experiments is its limited solubility in water. This can make it difficult to work with in aqueous solutions. Additionally, the mechanism of action of 3,4-Diiodo-1-phenyl-1H-pyrrole-2,5-dione is not fully understood, which can make it challenging to interpret experimental results.
Direcciones Futuras
There are several potential future directions for research on 3,4-Diiodo-1-phenyl-1H-pyrrole-2,5-dione. One area of interest is the development of 3,4-Diiodo-1-phenyl-1H-pyrrole-2,5-dione-based materials for use in organic electronics. 3,4-Diiodo-1-phenyl-1H-pyrrole-2,5-dione has unique properties that make it a promising building block for the synthesis of novel organic materials.
Another area of interest is the investigation of 3,4-Diiodo-1-phenyl-1H-pyrrole-2,5-dione as a potential therapeutic agent for the treatment of neurodegenerative disorders. 3,4-Diiodo-1-phenyl-1H-pyrrole-2,5-dione has been shown to have neuroprotective effects and may be useful in the treatment of Alzheimer's disease and other neurodegenerative disorders.
In conclusion, 3,4-Diiodo-1-phenyl-1H-pyrrole-2,5-dione is a synthetic compound that has gained significant attention in scientific research due to its unique properties. It has potential applications in various fields, including medicinal chemistry, materials science, and organic synthesis. Further research is needed to fully understand its mechanism of action and to explore its potential applications in these fields.
Métodos De Síntesis
The synthesis of 3,4-Diiodo-1-phenyl-1H-pyrrole-2,5-dione involves the reaction of 3,4-dihydroxyphenylacetic acid with iodine and acetic anhydride. The resulting product is then treated with oxalyl chloride and pyrrole to yield 3,4-Diiodo-1-phenyl-1H-pyrrole-2,5-dione. The synthesis method is relatively straightforward and can be carried out using standard laboratory equipment.
Aplicaciones Científicas De Investigación
3,4-Diiodo-1-phenyl-1H-pyrrole-2,5-dione has shown potential applications in various fields of scientific research. In medicinal chemistry, it has been shown to have anti-inflammatory and anti-tumor properties. It has also been investigated as a potential therapeutic agent for the treatment of Alzheimer's disease and other neurodegenerative disorders.
In materials science, 3,4-Diiodo-1-phenyl-1H-pyrrole-2,5-dione has been used as a building block for the synthesis of novel organic materials. Its unique properties, such as its halogenation and pyrrole ring, make it a useful starting material for the synthesis of complex organic molecules.
Propiedades
Número CAS |
15051-40-8 |
|---|---|
Nombre del producto |
3,4-Diiodo-1-phenyl-1H-pyrrole-2,5-dione |
Fórmula molecular |
C10H5I2NO2 |
Peso molecular |
424.96 g/mol |
Nombre IUPAC |
3,4-diiodo-1-phenylpyrrole-2,5-dione |
InChI |
InChI=1S/C10H5I2NO2/c11-7-8(12)10(15)13(9(7)14)6-4-2-1-3-5-6/h1-5H |
Clave InChI |
MMTOMXCXSFHOJC-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)N2C(=O)C(=C(C2=O)I)I |
SMILES canónico |
C1=CC=C(C=C1)N2C(=O)C(=C(C2=O)I)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-[(E)-2-Phenylethenyl]benzonitrile](/img/structure/B76160.png)
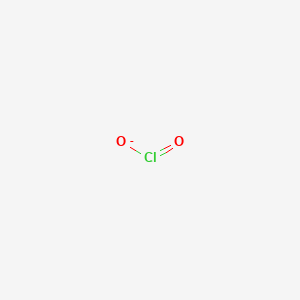
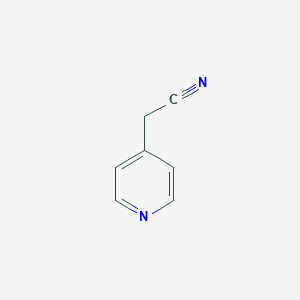
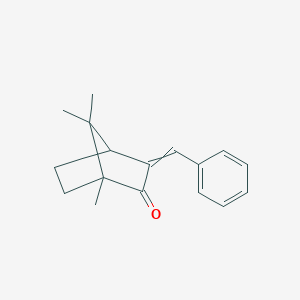
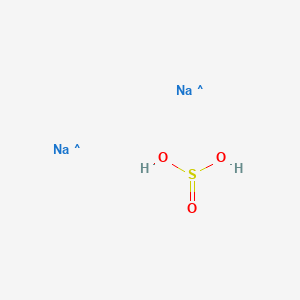
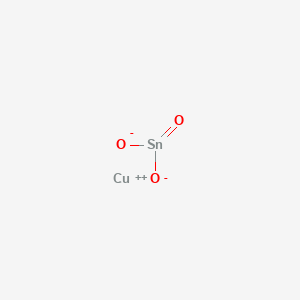
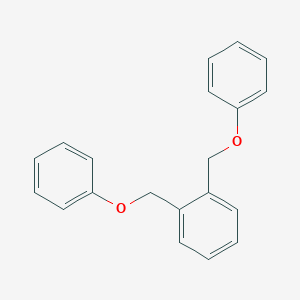
![2-Amino-4-[(3,4-diaminophenyl)sulfonyl]phenylamine](/img/structure/B76174.png)
